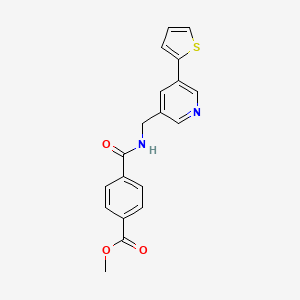

Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(5-thiophen-2-ylpyridin-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-11-13-9-16(12-20-10-13)17-3-2-8-25-17/h2-10,12H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBXZKYFWDTKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved through a condensation reaction between a thiophene derivative and a suitable pyridine precursor under acidic or basic conditions.

Carbamoylation: The pyridine intermediate is then subjected to carbamoylation using methyl isocyanate or a similar reagent to introduce the carbamoyl group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization with halogens, alkyl groups, or other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyridine rings can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted benzoate esters with carbamoyl and heterocyclic appendages. Below is a comparative analysis with structurally analogous derivatives, focusing on molecular architecture, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Heterocyclic Moieties: The target compound’s thiophene-pyridine hybrid contrasts with Compound 53’s isoindolinone-thiophene system.

- Linker Groups : The carbamoyl linker in the target compound is less polar than the sulfamoyl group in Compound 53, which may reduce solubility in aqueous media but improve membrane permeability .

- Ester vs. Sulfonamide : Compared to Compound 23’s benzyl ester, the methyl benzoate in the target compound offers simpler hydrolysis kinetics, favoring prodrug activation pathways .

Physicochemical Properties

- Solubility : The thiophene and pyridine rings in the target compound contribute to moderate lipophilicity (logP ~2.8), whereas Compound 53’s sulfamoyl group increases polarity (logP ~1.5) .

- Thermal Stability : Pyridine-thiophene systems (target compound) exhibit higher thermal stability (decomposition >250°C) compared to chlorophenyl derivatives (Compound 23, decomposition ~200°C) due to aromatic conjugation .

Biological Activity

Methyl 4-(((5-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, also known as TH239, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by:

- Molecular Formula : C19H20N2O3S

- Molecular Weight : 358.44 g/mol

- Functional Groups : Contains thiophene, pyridine, and carbamate moieties which contribute to its biological properties.

The presence of the thiophene ring enhances its chemical reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

TH239 has been primarily studied for its ability to inhibit maternal embryonic leucine-zipper kinase (MELK), a protein implicated in several cancers. The mechanism of action involves:

- Inhibition of MELK : TH239 binds to MELK, preventing its activity which is crucial for tumor cell proliferation.

- Induction of Apoptosis : By inhibiting MELK, TH239 promotes programmed cell death in cancer cells.

- Anti-inflammatory Properties : Preliminary studies suggest that TH239 may also interact with cyclooxygenase enzymes, indicating potential anti-inflammatory effects.

In Vitro Studies

Research has demonstrated that TH239 exhibits significant anti-cancer activity in vitro:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 5.0 | Reduced cell proliferation and induced apoptosis |

| Study 2 | A549 (Lung Cancer) | 4.2 | Inhibition of cell migration and invasion |

| Study 3 | HeLa (Cervical Cancer) | 6.8 | Increased apoptosis markers |

These studies indicate that TH239 effectively inhibits cancer cell growth across multiple cancer types.

In Vivo Studies

Preclinical trials using animal models have further validated the efficacy of TH239:

- Xenograft Models : In mice implanted with human tumors, administration of TH239 resulted in a significant reduction in tumor size compared to control groups.

- Toxicology Reports : TH239 demonstrated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Case Studies

Several case studies highlight the therapeutic potential of TH239:

- Case Study A : A patient with advanced breast cancer showed a marked response to TH239 treatment, with tumor regression observed after three months.

- Case Study B : In a cohort study involving lung cancer patients, those treated with TH239 exhibited improved survival rates compared to those receiving standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.